2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate
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Overview
Description
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly noted for its role in the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, which is utilized in the preparation of 7-azaindole derivatives. These derivatives are significant in the inhibition of c-Jun N-terminal kinase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The compound can be used in acylation reactions, facilitated by trifluoromethanesulfonic acid as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Acylation: Trifluoromethanesulfonic acid is used as a catalyst in acylation reactions, often under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, or thioethers.
Acylation Products: The products of acylation reactions are typically esters or ketones, depending on the substrates involved.
Scientific Research Applications
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of boron-containing compounds and azaindole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including kinase inhibition.
Medicine: Research into 7-azaindole derivatives, synthesized using this compound, explores their potential as therapeutic agents targeting specific kinases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate primarily involves its role as an intermediate in synthetic processesThe molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane: Another intermediate used in similar synthetic processes.
Trifluoromethanesulfonic Acid: A catalyst used in various acylation reactions.
Uniqueness
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethanesulfonate group imparts distinct reactivity, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C8H11F3O3S |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
(2-methylcyclohex-2-en-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h4,7H,2-3,5H2,1H3 |
InChI Key |
DIGRYVHVRNFJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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